- 2H-1,4-Benzoxazine and 2H-1,4-Benzothiazine-Derivative: Synthesis, characteristics and application to new hair dye, 2004, , ,

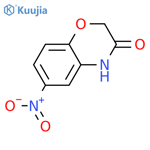

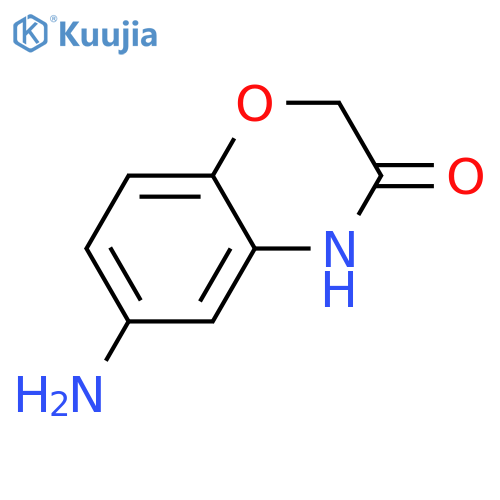

Cas no 89976-75-0 (6-amino-2,4-dihydro-1,4-benzoxazin-3-one)

89976-75-0 structure

Nome do Produto:6-amino-2,4-dihydro-1,4-benzoxazin-3-one

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one

- 2H-1,4-Benzoxazin-3(4H)-one,6-amino-

- 6-Amino-2H-1,4-benzoxin-3(4H)-one

- 6-amino-4H-1,4-benzoxazin-3-one

- 6-amino-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one

- 6-amino-2H-1,4-benzoxazin-3(4H)-one(SALTDATA: FREE)

- 6-amino-2H-1,4-benzoxazine-3(4H)-one

- 6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one

- 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one

- 6-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine

- 6-Amino-4H-benz[1,4]oxazin-3-on

- 6-amino-4H-benzo[1,4]oxazin-3-one

- 6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine

- 6-Amino-3-oxo-3,4-dihydrobenzo[1,4]oxazine

- 6-amino-2,4-dihydro-1,4-benzoxazin-3-one

- Oprea1_109331

- GEPGYMHEMLZMBC-UHFFFAOYSA-N

- 6-amino-2H-1,4-benzoxazin-3-ol

- SBB016739

- STK930072

- STK359426

- B

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one (ACI)

- 6-Amino-1H-benzo[b][1,4]oxazine-3(4H)-one

- MFCD03425742

- 2T-0281

- ALBB-010331

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one, 97%

- DTXSID90377091

- BP-13235

- CS-0085219

- SY064941

- EN300-22926

- Z147646768

- 105202-25-3

- SB39719

- 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-

- BBL007894

- DB-182212

- SCHEMBL277585

- DB-078565

- 89976-75-0

- AK-820/40214366

- J-518222

- 6-amino-2H-benzo[b][1 pound not4]oxazin-3(4H)-one

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one, AldrichCPR

- AKOS000122896

-

- MDL: MFCD03425742

- Inchi: 1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)

- Chave InChI: GEPGYMHEMLZMBC-UHFFFAOYSA-N

- SMILES: O=C1COC2C(=CC(=CC=2)N)N1

Propriedades Computadas

- Massa Exacta: 164.05900

- Massa monoisotópica: 164.058577502g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 196

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.2

- Superfície polar topológica: 64.4

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Densidade: 1.344

- Ponto de Fusão: 88-93 °C

- PSA: 64.35000

- LogP: 1.31890

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38-52

- Instrução de Segurança: S26; S36/37/39

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Classe de Perigo:IRRITANT

- Condição de armazenamento:2-8°C

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A259768-250mg |

6-Amino-2H-1,4-benzoxazin-3(4H)-one |

89976-75-0 | 97% | 250mg |

$17.0 | 2025-02-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0400-5g |

6-Amino-4H-benzo[1,4]oxazin-3-one |

89976-75-0 | 96% | 5g |

¥1731.3 | 2025-01-21 | |

| eNovation Chemicals LLC | D967497-25g |

6-Amino-4H-benzo[1,4]oxazin-3-one |

89976-75-0 | 95% | 25g |

$885 | 2024-07-28 | |

| Ambeed | A259768-1g |

6-Amino-2H-1,4-benzoxazin-3(4H)-one |

89976-75-0 | 97% | 1g |

$25.0 | 2025-02-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0400-25g |

6-Amino-4H-benzo[1,4]oxazin-3-one |

89976-75-0 | 96% | 25g |

6716.5CNY | 2021-05-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 746037-1G |

6-Amino-2<I>H</I>-1,4-benzoxazin-3(4<I>H</I>)-one |

89976-75-0 | 1g |

¥611.47 | 2023-11-25 | ||

| Chemenu | CM155398-1g |

6-Amino-2H-1,4-benzoxazin-3(4H)-one |

89976-75-0 | 97% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-22926-0.1g |

6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one |

89976-75-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-22926-10.0g |

6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one |

89976-75-0 | 95.0% | 10.0g |

$239.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D960554-10g |

6-AMINO-2H-1,4-BENZOXAZIN-3(4H)-ONE |

89976-75-0 | 97% | 10g |

$315 | 2023-09-04 |

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium (supported on aminopropyl-functionalized siliceous mesocellular foam) Solvents: Dimethylformamide , Ethyl acetate ; 7 h, 1 atm, rt

Referência

- Mild and Selective Hydrogenation of Nitro Compounds using Palladium Nanoparticles Supported on Amino-Functionalized Mesocellular Foam, ChemCatChem, 2014, 6(11), 3153-3159

Método de produção 3

Condições de reacção

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt oxide (Co3O4) (carbon-supported) , Cobalt (carbon-supported) Solvents: Ethanol , Water ; 44 h, 40 bar, 110 °C

Referência

- Biomass-Derived Catalysts for Selective Hydrogenation of Nitroarenes, ChemSusChem, 2017, 10(15), 3035-3039

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 0.5 h, 30 psi, rt

Referência

- Design, synthesis of diaminopyrimidine inhibitors targeting IgE- and IgG-mediated activation of Fc receptor signaling, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2122-2128

Método de produção 5

Condições de reacção

1.1 Reagents: Cuprous chloride , Potassium borohydride Solvents: Methanol ; 30 min, 25 °C

Referência

- Discovery of Potent, Orally Available Vanilloid Receptor-1 Antagonists. Structure-Activity Relationship of N-Aryl Cinnamides, Journal of Medicinal Chemistry, 2005, 48(1), 71-90

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Raw materials

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Preparation Products

6-amino-2,4-dihydro-1,4-benzoxazin-3-one Literatura Relacionada

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

89976-75-0 (6-amino-2,4-dihydro-1,4-benzoxazin-3-one) Produtos relacionados

- 2227698-66-8((3S)-3-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoic acid)

- 1806378-99-3(3,5-Bis(trifluoromethyl)-4-(hydroxymethyl)pyridine)

- 1444866-92-5(1-(1-isocyanatoethyl)-3-methoxybenzene)

- 2098131-84-9(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile)

- 478260-32-1(3-Methyl-N-{2-4-(methylsulfonyl)piperazinophenyl}benzenecarboxamide)

- 442535-56-0(3-(6-methoxy-1,3-benzothiazol-2-yl)-1-3-(4-methylphenyl)adamantan-1-ylurea)

- 1346600-21-2(Alphenal-d5)

- 1172507-41-3(N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)

- 860644-63-9(3-(2,3-dihydro-1H-isoindol-2-yl)-3-(4-methoxyphenyl)propan-1-ol)

- 1170197-11-1(5-(cyclopropylsulfamoyl)-N-4-(propan-2-yl)phenylfuran-2-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89976-75-0)6-amino-2,4-dihydro-1,4-benzoxazin-3-one

Pureza:99%

Quantidade:25g

Preço ($):391.0